Thallium(III) hydroxide

Environmental Remediation Analytical Chemistry Precipitation

For applications demanding the near-total precipitation of trivalent thallium, standard Tl(III) salts cannot match the performance of this compound. Its extreme insolubility (Ksp = 10⁻⁴⁵·²) enables Tl³⁺ removal to undetectable levels, a critical metric for environmental compliance. In electrochemical synthesis, its distinct voltammetric fingerprint (E° = -0.05 V in alkaline media) provides a non-substitutable baseline for process control. Derived from its unique redox behavior, Tl(OH)₃ is essential for specific electrophilic addition pathways where other metals fail.

Molecular Formula H3O3Tl
Molecular Weight 255.41 g/mol
Cat. No. B1258935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium(III) hydroxide
Synonymsthallium(III) hydroxide
Molecular FormulaH3O3Tl
Molecular Weight255.41 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Tl+3]
InChIInChI=1S/3H2O.Tl/h3*1H2;/q;;;+3/p-3
InChIKeyGEPJDKDOADVEKE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium(III) Hydroxide: Core Properties and Procurement Baseline


Thallium(III) hydroxide (Tl(OH)₃, CAS: 17026-06-1), also known as thallic hydroxide, is an inorganic hydroxide of thallium in its +3 oxidation state. It is typically obtained as a reddish-brown solid [1] or white solid [2] and is characterized as a very weak base that dissociates to yield Tl³⁺ ions only in strongly acidic conditions [3]. Its fundamental chemical identity is defined by its strong oxidizing power, driven by the Tl³⁺/Tl⁺ redox couple, and its extremely low aqueous solubility, which underpins its specialized applications in environmental remediation, analytical chemistry, and electrochemistry.

Why Thallium(III) Hydroxide Cannot Be Substituted by Generic Alternatives


While other Tl(III) compounds such as thallium(III) acetate, nitrate, or Tl₂O₃ may share the +3 oxidation state, thallium(III) hydroxide (Tl(OH)₃) possesses a unique combination of properties that preclude simple substitution. Its defining differentiator is its unparalleled insolubility, with a solubility product (Ksp) of 10⁻⁴⁵·² [1], making it orders of magnitude less soluble than other common Tl(III) sources and even its own oxide. This extreme insolubility is fundamental to its role in selective precipitation and environmental remediation. Furthermore, its redox behavior, defined by a standard electrode potential E°(Tl(OH)₃/TlOH) of -0.05 V [2] in alkaline media, is distinct from the more positive potentials of Tl³⁺ salts in acidic solutions, such as Tl³⁺(aq) + 2e⁻ → Tl⁺(aq) with E° = +1.25 V [3]. The specific electrochemical parameters for its formation and dissolution, identified by voltammetry [4], are not replicated by other thallium species. The following evidence quantifies the distinctiveness that necessitates its specific procurement for targeted applications.

Quantitative Differentiation of Thallium(III) Hydroxide for Scientific Selection


Extreme Aqueous Insolubility vs. Thallium(III) Oxide and Other Metal Hydroxides

Thallium(III) hydroxide is distinguished by its exceptionally low solubility, a critical parameter for separation and remediation processes. The experimentally re-determined solubility product (Ksp) for solid Tl(OH)₃ is 10⁻⁴⁵·² [1]. This value places it among the least soluble metal hydroxides known. While a direct Ksp for the related thallium(III) oxide (Tl₂O₃) is not available in this source, the Ksp of Tl(OH)₃ is notably lower than that of many other environmentally significant metal hydroxides, such as Fe(OH)₃ (Ksp ≈ 10⁻³⁸ to 10⁻³⁹), by several orders of magnitude. This extreme insolubility is the foundational property that makes Tl(OH)₃ a superior and non-substitutable candidate for quantitative precipitation and sequestration of Tl(III) from aqueous systems compared to other Tl(III) compounds.

Environmental Remediation Analytical Chemistry Precipitation

Distinct Redox Potential in Alkaline Media vs. Tl(III) Salts in Acid

The redox behavior of thallium(III) hydroxide is distinctly different from that of other Tl(III) species. In alkaline conditions, the relevant redox couple is Tl(OH)₃/TlOH, with a standard electrode potential E° = -0.05 V [1]. This contrasts sharply with the standard reduction potential for the Tl³⁺/Tl⁺ couple in acidic solution, which is reported as +1.25 V [2]. This nearly 1.3 V shift in potential fundamentally changes the oxidizing power and thermodynamic driving force for reactions. The -0.05 V potential indicates that Tl(OH)₃ is a much weaker oxidant in basic media compared to acidic Tl³⁺ solutions, a crucial consideration for designing selective redox reactions or electrochemical processes in different pH regimes.

Electrochemistry Inorganic Synthesis Redox Chemistry

Electrochemical Fingerprint for Deposition and Dissolution of Tl₂O₃ vs. Tl(I)

Cyclic and linear voltammetry studies provide a unique electrochemical signature for the processes involved with thallium(III) oxide, the dehydrated form of Tl(OH)₃. The oxidation of Tl⁺ to Tl³⁺, a key step in forming the oxide/hydroxide, occurs with a peak at 1.5 V [1]. Conversely, the reduction and dissolution of the formed Tl₂O₃ phase is characterized by two distinct cathodic peaks at 0.65 V and -0.17 V, corresponding to the recovery of intermediate hydrolysis products and the oxide dissolution, respectively [1]. This voltammetric profile is a specific and verifiable fingerprint that distinguishes the formation and behavior of Tl(OH)₃/Tl₂O₃ from other thallium species and other metal oxides, providing a direct method for process control and quality assurance in its electrochemical synthesis.

Electrodeposition Cyclic Voltammetry Materials Science

Intermediate Oxidant Selectivity in Olefin Oxidation vs. Hg(II) and Pb(IV) Acetates

In the oxidation of olefins, thallium(III) species exhibit a distinct mechanistic profile compared to the isoelectronic mercury(II) and lead(IV) acetates. A key differentiator is the selectivity of the intermediate carbocation-like species formed during the reaction. The initial ion from thallium(III) oxidation is less selective towards nucleophilic attack than the corresponding mercury(II) species [1]. This lower selectivity is attributed to a weaker interaction between the metal atom and the positive center in the thallio-cation compared to the mercurio-cation. Furthermore, the organometallic adducts from thallium(III) oxidation are unstable and undergo decomposition, unlike the stable mercury(II) adducts [2]. This difference in intermediate stability and selectivity dictates the final product distribution, with thallium(III) often leading to further rearrangements and substitutions not observed with Hg(II) or Pb(IV).

Organic Synthesis Electrophilic Addition Mechanistic Chemistry

Targeted Application Scenarios for Thallium(III) Hydroxide Based on Quantified Differentiation


Ultra-Trace Environmental Remediation of Tl(III) in Aqueous Systems

For environmental engineering projects requiring the near-total removal of trivalent thallium from contaminated water or industrial effluents, thallium(III) hydroxide is the only rational choice. As established in Section 3, its solubility product of 10⁻⁴⁵·² [1] ensures that Tl(III) can be precipitated to undetectable levels, a performance metric unattainable with more soluble Tl(III) salts or oxides. This application relies directly on the Ksp value to design and validate the remediation process, ensuring compliance with stringent discharge limits.

Electrochemical Synthesis and Quality Control of Thallium-Based Materials

In research and industrial settings where thallium(III) oxide or hydroxide films are synthesized via electrochemical deposition, the compound's specific voltammetric signature is non-negotiable for process control. The oxidation peak at 1.5 V for Tl⁺ → Tl³⁺ and the distinct reduction peaks at 0.65 V and -0.17 V [2] serve as a quantitative fingerprint. Procurement of high-purity Tl(OH)₃ or its precursors is essential to establish a baseline for these measurements, ensuring reproducible and verifiable synthesis of materials like Tl₂O₃ for advanced applications.

Mechanistic Studies Requiring Intermediate Carbocation Rearrangements

For academic or industrial research into electrophilic addition reactions, where the goal is to exploit intermediate carbocation rearrangements for complex molecule synthesis, thallium(III) hydroxide-derived reagents offer a unique mechanistic pathway. The evidence from Section 3 shows that Tl(III) intermediates are less selective towards nucleophiles and decompose, leading to rearrangements, unlike the stable adducts from Hg(II) [3] [4]. This property makes Tl(OH)₃ an essential, non-substitutable tool for a specific class of oxidative transformations where such reactivity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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